molecular formula C20H30ClN3O4 B025200 Dobupride CAS No. 106707-51-1

Dobupride

Cat. No.: B025200
CAS No.: 106707-51-1
M. Wt: 411.9 g/mol
InChI Key: BTBFXLRQGPHRGT-UHFFFAOYSA-N
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Description

Dobupride is a novel gastroprokinetic drug that has garnered attention for its potential therapeutic applications. It is primarily used to enhance gastrointestinal motility, making it beneficial in treating conditions like gastroparesis and other gastrointestinal disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dobupride involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes:

    Formation of the Benzamide Core: This involves the reaction of a substituted aniline with a carboxylic acid derivative under acidic conditions to form the benzamide.

    Substitution Reactions: Various substituents are introduced to the benzamide core through nucleophilic substitution reactions.

    Final Assembly: The final step involves the coupling of the benzamide derivative with a piperidine moiety under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:

    Batch Processing: Large reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques like recrystallization and chromatography to obtain high-purity this compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dobupride undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under acidic or basic conditions, leading to the formation of various degradation products.

    Reduction: Reduction reactions can modify the functional groups on the benzamide core.

    Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and piperidine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Dobupride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of chemical reactivity and degradation behavior.

    Biology: Investigated for its effects on gastrointestinal motility and potential therapeutic applications.

    Medicine: Explored as a treatment for gastrointestinal disorders like gastroparesis.

    Industry: Used in the development of new gastroprokinetic agents and related pharmaceuticals.

Mechanism of Action

Dobupride exerts its effects by stimulating the release of acetylcholine in the gastrointestinal tract, which enhances motility. It acts on the dopamine receptors, particularly the D2 receptors, to inhibit dopamine’s inhibitory effects on gastrointestinal motility. This dual action makes this compound effective in promoting gastrointestinal movement and alleviating symptoms of gastrointestinal disorders.

Comparison with Similar Compounds

Dobupride is often compared with other gastroprokinetic agents like metoclopramide and domperidone. While all these compounds enhance gastrointestinal motility, this compound is unique in its dual action on acetylcholine release and dopamine receptor inhibition. This makes it potentially more effective in treating certain gastrointestinal conditions.

Similar Compounds

    Metoclopramide: A dopamine antagonist used to treat nausea and gastroparesis.

    Domperidone: Another dopamine antagonist with similar applications.

    Cisapride: A gastroprokinetic agent that enhances acetylcholine release but has been withdrawn from the market due to safety concerns.

Properties

IUPAC Name

4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O4/c1-2-3-8-26-18-12-17(22)16(21)11-15(18)20(25)23-14-4-6-24(7-5-14)13-19-27-9-10-28-19/h11-12,14,19H,2-10,13,22H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBFXLRQGPHRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3OCCO3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147737
Record name Dobupride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106707-51-1
Record name Dobupride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106707511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dobupride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOBUPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW0Z2U7O23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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